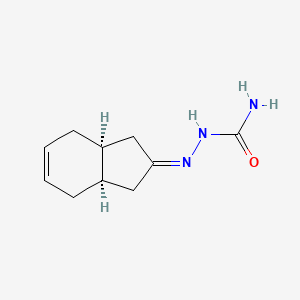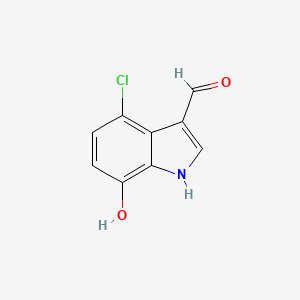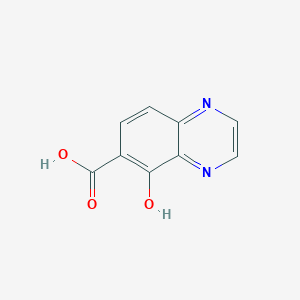
N,N-Dimethyl-3-phenyl-2H-azirine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-3-phenyl-2H-azirine-2-carboxamide: is a heterocyclic compound that belongs to the class of azirines Azirines are three-membered nitrogen-containing rings that exhibit significant ring strain, making them highly reactive
Preparation Methods
Synthetic Routes and Reaction Conditions:
Vinyl Azide Thermolysis: Another method involves the thermolysis of vinyl azides, which leads to the formation of azirines.
Ring Contraction of Isoxazoles: Isoxazoles can be converted into azirines through ring contraction reactions.
Industrial Production Methods: The industrial production of N,N-Dimethyl-3-phenyl-2H-azirine-2-carboxamide typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Azirines can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction of azirines can lead to the formation of aziridines, which are less strained three-membered rings.
Substitution: Azirines can participate in substitution reactions, where nucleophiles attack the electrophilic carbon-nitrogen double bond.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Thiols, amines, alcohols.
Major Products:
Oxidation: Formation of oxaziridines.
Reduction: Formation of aziridines.
Substitution: Formation of substituted azirines and aziridines.
Scientific Research Applications
Chemistry: N,N-Dimethyl-3-phenyl-2H-azirine-2-carboxamide is used as a building block in organic synthesis due to its high reactivity and ability to form various heterocyclic compounds .
Biology and Medicine: Azirines, including this compound, have shown potential as antimicrobial agents. They exhibit activity against a range of bacterial strains, making them candidates for the development of new antibiotics .
Industry: In the industrial sector, azirines are used in the synthesis of polymers and other materials due to their ability to undergo polymerization reactions .
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3-phenyl-2H-azirine-2-carboxamide involves its electrophilic nature, which allows it to react with nucleophilic sites on biological molecules. This can lead to the formation of covalent bonds with amino acid residues such as cysteine and lysine, potentially disrupting protein function .
Comparison with Similar Compounds
3-Phenyl-2H-azirine: Similar in structure but lacks the N,N-dimethylcarboxamide group.
2H-Azirine-2-carboxylic acid: Contains a carboxylic acid group instead of the N,N-dimethylcarboxamide group.
Uniqueness: N,N-Dimethyl-3-phenyl-2H-azirine-2-carboxamide is unique due to the presence of the N,N-dimethylcarboxamide group, which can influence its reactivity and biological activity compared to other azirine derivatives .
Properties
CAS No. |
89649-08-1 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
N,N-dimethyl-3-phenyl-2H-azirine-2-carboxamide |
InChI |
InChI=1S/C11H12N2O/c1-13(2)11(14)10-9(12-10)8-6-4-3-5-7-8/h3-7,10H,1-2H3 |
InChI Key |
ZIZCRYVLPMUCBJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1C(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11904445.png)
![3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B11904449.png)






![[Chloromethyl(dimethyl)silyl] butanoate](/img/structure/B11904505.png)

![2-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11904513.png)
